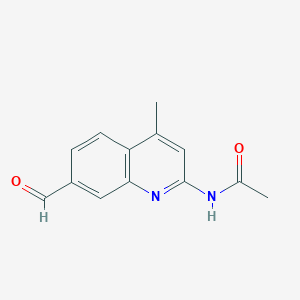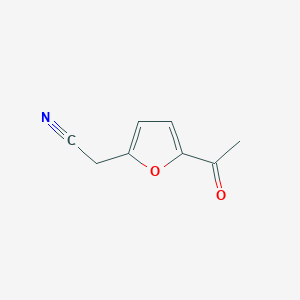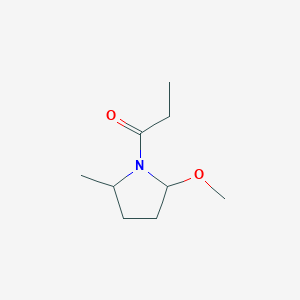
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes can be categorized into two main strategies:
Ring Construction: This involves the formation of the pyrrolidine ring from precursors such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 6-methylnicotinate.
Functionalization of Preformed Rings: This method involves the modification of preformed pyrrolidine rings to introduce the desired substituents.
Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to certain proteins and enzymes, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-5-methylpyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound also contains a pyrrolidine ring but differs in its substituents and overall structure.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that influence their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-(2-methoxy-5-methylpyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-4-8(11)10-7(2)5-6-9(10)12-3/h7,9H,4-6H2,1-3H3 |
InChI-Schlüssel |
MXLYVIUXUPKDOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C(CCC1OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


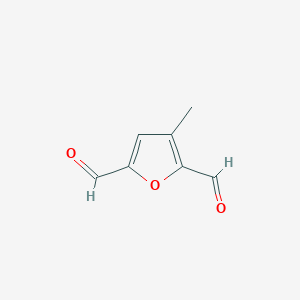
![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
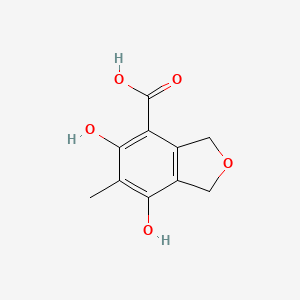

![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
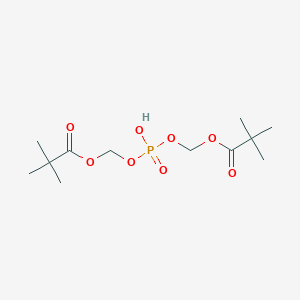
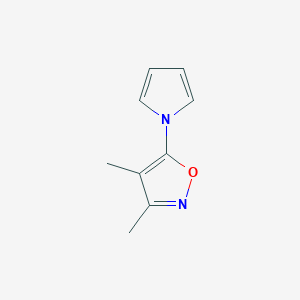
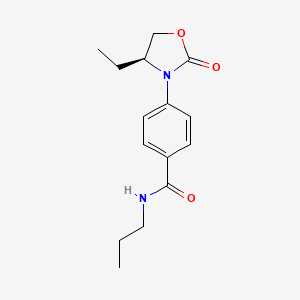
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
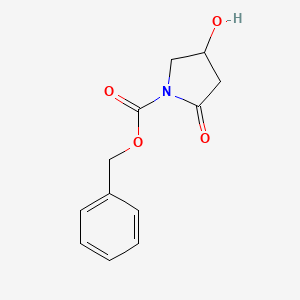
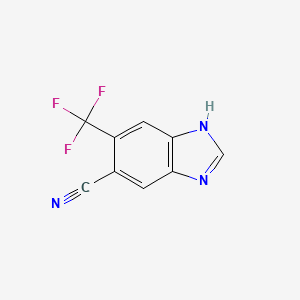
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
